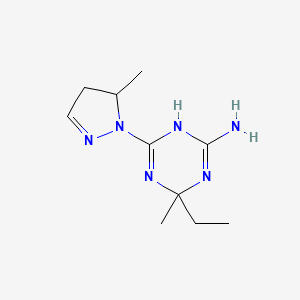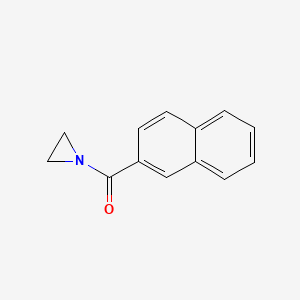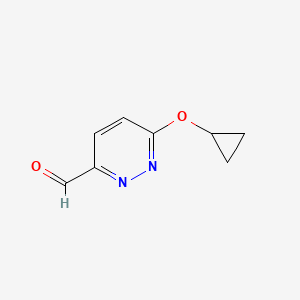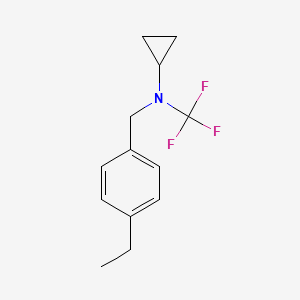![molecular formula C11H22N2 B13946341 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 96131-19-0](/img/structure/B13946341.png)
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-8-methyl-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the family of diazabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes two nitrogen atoms The 3-Butyl-8-methyl-3,8-diazabicyclo[32
Vorbereitungsmethoden
The synthesis of 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . This reaction typically occurs under mild conditions and can yield the desired product in good yields. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with only one nitrogen atom.
3,8-Diazabicyclo[2.2.2]octane: This compound has a different bicyclic framework but shares the presence of two nitrogen atoms.
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: This compound has an additional ethanol group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
96131-19-0 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
3-butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H22N2/c1-3-4-7-13-8-10-5-6-11(9-13)12(10)2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
FGZMZZHXJRBCDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC2CCC(C1)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


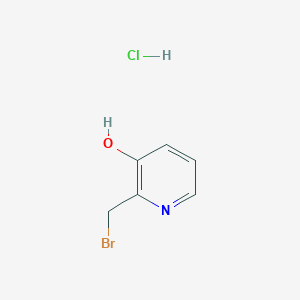

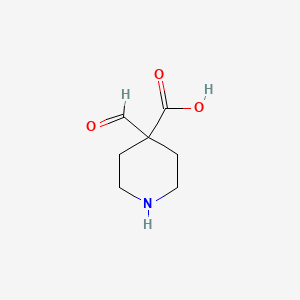

![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
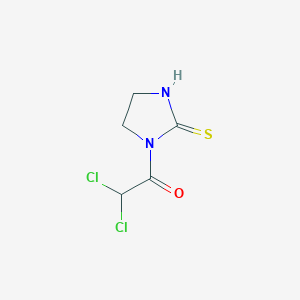

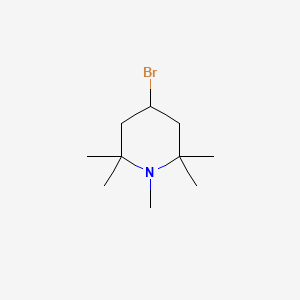
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
